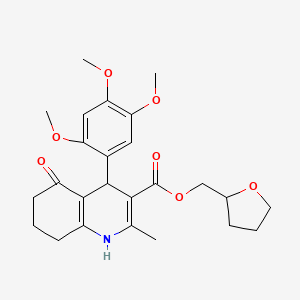![molecular formula C14H19NO4 B5155824 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as MDBP and belongs to the class of psychoactive substances. It is a derivative of the 1,3-benzodioxole family and has a piperidinol moiety attached to it. MDBP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
MDBP exerts its pharmacological effects by interacting with several neurotransmitter systems in the brain. It has been shown to modulate the release of dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood, emotion, and cognition. MDBP also acts as an antagonist at the 5-HT2A receptor, which is involved in the pathophysiology of several psychiatric disorders.
Biochemical and Physiological Effects:
MDBP has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain in a dose-dependent manner. MDBP has also been shown to produce antipsychotic effects in animal models of schizophrenia. Additionally, MDBP has been found to produce sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MDBP has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. MDBP has also been shown to have a high affinity for several receptors, which makes it a useful tool for studying the pharmacology of these receptors. However, there are also limitations to the use of MDBP in lab experiments. Its psychoactive properties may make it difficult to use in certain animal models, and its potential for abuse may limit its use in human studies.
Orientations Futures
There are several future directions for research on MDBP. One area of interest is its potential for the treatment of drug addiction. MDBP's affinity for the dopamine D2 receptor makes it a promising candidate for the development of new treatments for addiction. Another area of interest is the development of new analogs of MDBP that may have improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of MDBP and its potential for the treatment of psychiatric disorders.
Méthodes De Synthèse
MDBP can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine in the presence of reducing agents such as sodium borohydride. The resulting product is then subjected to methylation using dimethyl sulfate to yield MDBP. This synthesis method has been well-established in the literature and has been used by several researchers to obtain pure and high-quality MDBP.
Applications De Recherche Scientifique
MDBP has been extensively studied for its potential therapeutic applications in several scientific fields. It has been shown to exhibit a range of pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects. MDBP has also been found to have an affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of drug addiction.
Propriétés
IUPAC Name |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-12-6-10(7-13-14(12)19-9-18-13)8-15-4-2-11(16)3-5-15/h6-7,11,16H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJLXAUMJHZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5155753.png)
![3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5155760.png)


![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5155774.png)

![10-bromo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5155798.png)

![N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)](/img/structure/B5155810.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5155817.png)
![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)